molecular formula C14H15NO B2601282 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one CAS No. 79115-74-5

8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one

Cat. No.: B2601282
CAS No.: 79115-74-5
M. Wt: 213.28
InChI Key: ODVMPUWRYDXQHW-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique azepino-isoquinoline structure, which makes it an interesting subject for various chemical and pharmacological studies. The compound’s structure includes a fused ring system that combines an azepine ring with an isoquinoline moiety, providing it with distinct chemical properties.

Preparation Methods

The synthesis of 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one typically involves multi-step synthetic routes. One common method includes the photocyclization reactions of 5-methylene-4-aroyl- and -acryloyl-4-azatricyclo[4.3.1.13,8]undecanes. The process begins with the acylation of 5-methyl-4-azatricyclo[4.3.1.13,8]undec-4-ene, followed by irradiation of the resulting 4-aroyl derivatives. This irradiation step leads to the formation of 2- or 4-substituted 8,9,10,11,12,13,13a,14-octahydro-7,11; 9,13-dimethanoazonino[1,2-b]isoquinolin-5(7H)-ones via enamide photocyclization . The final product is obtained through DDQ oxidation of the intermediate compounds .

Chemical Reactions Analysis

8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acylating agents, DDQ, and irradiation sources. The major products formed from these reactions are substituted isoquinoline derivatives and hexahydroisoquinolin-5(7H)-ones .

Scientific Research Applications

8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential pharmacological properties, including its use as a scaffold for drug development.

    Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one involves its interaction with various molecular targets. The compound’s azepine and isoquinoline rings allow it to bind to specific receptors or enzymes, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one include other isoquinoline derivatives and azepine-containing molecules. Some examples are:

The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

8,9,10,11-tetrahydro-7H-azepino[1,2-b]isoquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15(12)14/h3-4,6,8,10H,1-2,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVMPUWRYDXQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=CC=CC=C3C(=O)N2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Homophthalic anhydride (4.86 g, 30 mmol) was added portionwise over 10 minutes to a refluxing solution of 1-aza-2-methoxycycloheptene (4.20 g, 33 mmol) in toluene. After addition was complete, the reaction mixture was heated an additional 1 h before cooling to ambient temperature. The reaction mixture was diluted with chloroform, the resulting solution was washed twice with sodium hydroxide, and the dried (magnesium sulfate) organic layer was concentrated in vacuo. The residue was chromatographed on silica gel using chloroform, followed by 4% methanol in chloroform, as eluent to give the desired compound. This was triturated with 20% ether in hexanes (40 ml) to yield the title compound as an off-white solid (2.21 g, 42%), m.p. 99-101° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
1-aza-2-methoxycycloheptene
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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